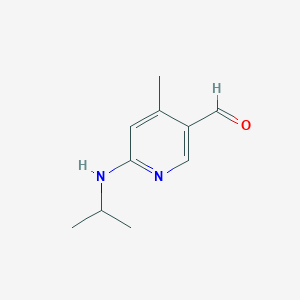
6-(Isopropylamino)-4-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Isopropylamino)-4-methylnicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of an isopropylamino group attached to the 6th position and a methyl group attached to the 4th position of the nicotinaldehyde structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Isopropylamino)-4-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinaldehyde as the starting material.
Isopropylation: The introduction of the isopropylamino group is achieved through a nucleophilic substitution reaction. This involves reacting 4-methylnicotinaldehyde with isopropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring consistent quality and yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions: 6-(Isopropylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 6-(Isopropylamino)-4-methylnicotinic acid.
Reduction: 6-(Isopropylamino)-4-methylnicotinol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 6-(Isopropylamino)-4-methylnicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of 6-(Isopropylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The isopropylamino group and the aldehyde functionality allow the compound to form covalent or non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
4-Methylnicotinaldehyde: Lacks the isopropylamino group, making it less versatile in certain chemical reactions.
6-Aminonicotinaldehyde: Contains an amino group instead of an isopropylamino group, leading to different reactivity and applications.
6-(Ethylamino)-4-methylnicotinaldehyde: Similar structure but with an ethylamino group, which may result in different chemical and biological properties.
Uniqueness: 6-(Isopropylamino)-4-methylnicotinaldehyde is unique due to the presence of both the isopropylamino and methyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
4-methyl-6-(propan-2-ylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-10-4-8(3)9(6-13)5-11-10/h4-7H,1-3H3,(H,11,12) |
InChI 键 |
KAXVPUXLPSOAAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C=O)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



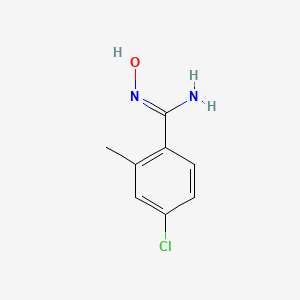
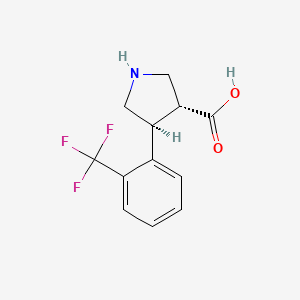
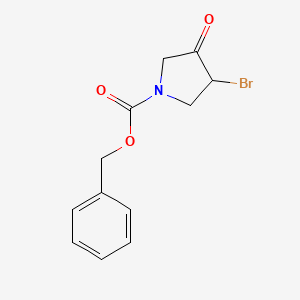
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)



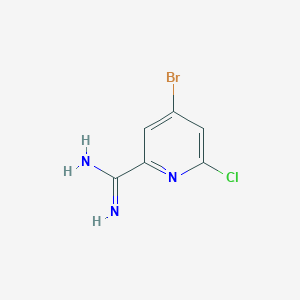
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)



![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
